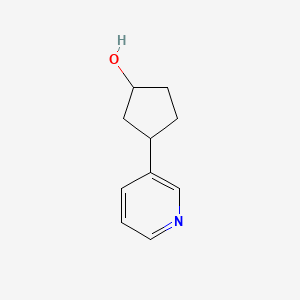

3-Pyridin-3-ylcyclopentan-1-ol

Description

3-Pyridin-3-ylcyclopentan-1-ol is a bicyclic compound featuring a cyclopentanol backbone substituted with a pyridine ring at the 3-position. Its stereochemical configuration and hydrogen-bonding capabilities make it a candidate for chiral synthesis or as a ligand in catalysis.

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-pyridin-3-ylcyclopentan-1-ol |

InChI |

InChI=1S/C10H13NO/c12-10-4-3-8(6-10)9-2-1-5-11-7-9/h1-2,5,7-8,10,12H,3-4,6H2 |

InChI Key |

QPBQALHZRHAFNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C2=CN=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights two structurally related compounds that share cyclopentane or pyridine motifs. Below is a comparative analysis:

Key Observations

Structural Complexity: 3-Pyridin-3-ylcyclopentan-1-ol lacks substituents like halogens or trifluoromethyl groups compared to the chloropyridine-trifluoropropyl analog in . This reduces its steric bulk and may enhance solubility. The cyclopentenyl-pentenol compound in is more lipophilic due to its branched alkyl chains, suggesting divergent applications (e.g., fragrance vs. pharmaceuticals).

Synthesis Challenges :

- The trifluoromethyl-containing compound in required HFIP as an additive to achieve moderate yield (44%) and diastereoselectivity. This highlights the difficulty in synthesizing fluorinated analogs, whereas 3-Pyridin-3-ylcyclopentan-1-ol’s simpler structure might permit higher yields with standard methods.

Functional Group Reactivity: The hydroxyl group in 3-Pyridin-3-ylcyclopentan-1-ol offers hydrogen-bonding sites absent in the ketone analog (cyclopentanone derivative in ). This could influence binding affinity in biological systems.

Safety and Applications: The IFRA Standard cited in focuses on safety assessments for fragrance-related compounds, suggesting regulatory scrutiny for structurally complex alcohols. No such data exist for 3-Pyridin-3-ylcyclopentan-1-ol, underscoring a research gap.

Research Implications

- Stereochemical Control : The diastereomerism observed in implies that 3-Pyridin-3-ylcyclopentan-1-ol’s stereochemistry (if chiral) could significantly impact its properties.

- Fluorine vs. Hydroxyl : Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability but require specialized synthetic protocols, whereas hydroxylated derivatives prioritize hydrogen-bonding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.